molecular formula C8H14N2O3 B13269051 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13269051
M. Wt: 186.21 g/mol
InChI Key: GAKIIMNVJFPTJW-UHFFFAOYSA-N
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Description

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes an oxazolidine ring and an aminopentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 5-aminopentylamine with oxazolidine-2,4-dione under controlled conditions. One common method involves the use of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The aminopentyl side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the aminopentyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted aminopentyl derivatives.

Scientific Research Applications

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopentyl side chain can interact with enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)acetamide: This compound is structurally similar but lacks the oxazolidine ring.

    N-(5-Aminopentyl)maleimide: Another related compound with different functional groups.

Uniqueness

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is unique due to the presence of both the oxazolidine ring and the aminopentyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure allows for various interactions with biological targets, which are crucial for its activity.

Antimicrobial Properties

Research indicates that compounds in the oxazolidinone class exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action primarily involves:

  • Inhibition of Protein Synthesis : The compound binds to the bacterial ribosome, disrupting protein synthesis and leading to bacterial cell death.
  • Resistance to Other Antibiotics : It has shown effectiveness against strains resistant to traditional antibiotics, making it a candidate for treating multidrug-resistant infections .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Key findings include:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Targeting Specific Cancer Pathways : It may inhibit pathways associated with cancer proliferation, such as those involving Myc oncogenes. This suggests potential applications in treating proliferative diseases like cancer .

The biological activity of this compound is attributed to several mechanisms:

  • Molecular Interactions : The aminopentyl side chain can form hydrogen bonds and electrostatic interactions with target proteins.
  • Oxazolidine Ring Reactivity : This ring can participate in various chemical reactions that modulate enzyme activity and protein interactions.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of oxazolidinones found that this compound exhibited potent activity against Staphylococcus aureus, including strains resistant to linezolid. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies using A549 lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was reported at approximately 25 µM, indicating substantial potency compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntibacterial and anticancerProtein synthesis inhibition; apoptosis induction
LinezolidAntibacterialSimilar mechanism as above
NorspermidineAntiproliferativeModulates polyamine metabolism

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C8H14N2O3/c9-4-2-1-3-5-10-7(11)6-13-8(10)12/h1-6,9H2

InChI Key

GAKIIMNVJFPTJW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)O1)CCCCCN

Origin of Product

United States

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